molecular formula C11H11ClF3NO B12976964 (S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B12976964
M. Wt: 265.66 g/mol
InChI Key: KAILLMISKUDCKD-VIFPVBQESA-N
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Description

(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific combination of the trifluoromethoxy group with the naphthalen-1-amine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

(1S)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m0/s1

InChI Key

KAILLMISKUDCKD-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N

Origin of Product

United States

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